Cas no 1807312-32-8 (3-Fluoro-2-iodopyridine-6-acrylic acid)

3-フルオロ-2-ヨードピリジン-6-アクリル酸は、ハロゲン化ピリジン誘導体の一種であり、有機合成や医薬品中間体として重要な化合物です。フッ素とヨウ素の二つのハロゲン原子を有し、高い反応性と多様な修飾可能性を備えています。特に、アクリル酸基を有するため、さらに他の官能基との結合やポリマー合成への応用が可能です。この化合物は、医薬品開発や材料科学分野での利用が期待され、精密な分子設計や新規化合物の合成において有用なビルディングブロックとなります。高い純度と安定性を兼ね備え、研究用途に適しています。

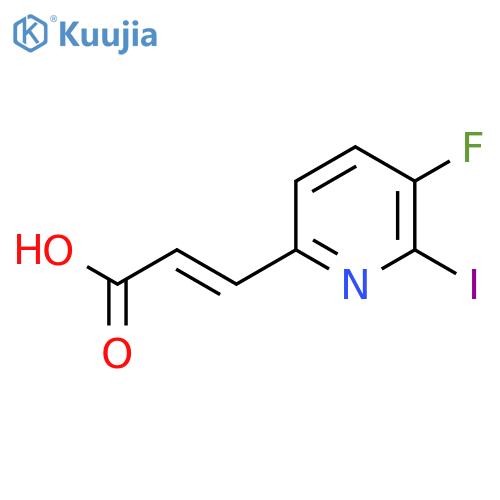

1807312-32-8 structure

商品名:3-Fluoro-2-iodopyridine-6-acrylic acid

CAS番号:1807312-32-8

MF:C8H5FINO2

メガワット:293.033677816391

CID:4905658

3-Fluoro-2-iodopyridine-6-acrylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-2-iodopyridine-6-acrylic acid

-

- インチ: 1S/C8H5FINO2/c9-6-3-1-5(11-8(6)10)2-4-7(12)13/h1-4H,(H,12,13)/b4-2+

- InChIKey: ZJEBTSDKFLDZOC-DUXPYHPUSA-N

- ほほえんだ: IC1=C(C=CC(/C=C/C(=O)O)=N1)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 222

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 50.2

3-Fluoro-2-iodopyridine-6-acrylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029006108-500mg |

3-Fluoro-2-iodopyridine-6-acrylic acid |

1807312-32-8 | 95% | 500mg |

$1685.00 | 2023-09-02 | |

| Alichem | A029006108-250mg |

3-Fluoro-2-iodopyridine-6-acrylic acid |

1807312-32-8 | 95% | 250mg |

$950.60 | 2023-09-02 | |

| Alichem | A029006108-1g |

3-Fluoro-2-iodopyridine-6-acrylic acid |

1807312-32-8 | 95% | 1g |

$3126.60 | 2023-09-02 |

3-Fluoro-2-iodopyridine-6-acrylic acid 関連文献

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

1807312-32-8 (3-Fluoro-2-iodopyridine-6-acrylic acid) 関連製品

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量